Pyronin Y

Vue d'ensemble

Description

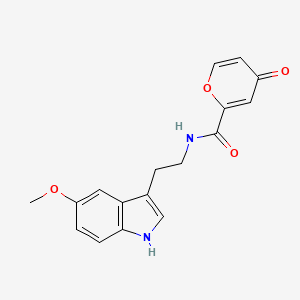

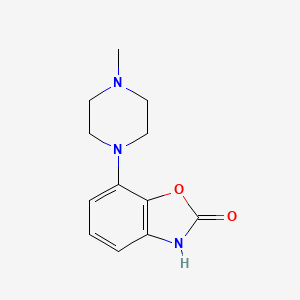

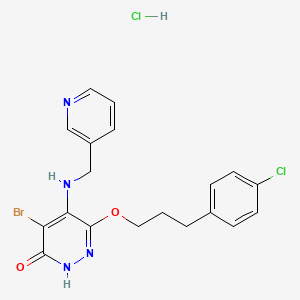

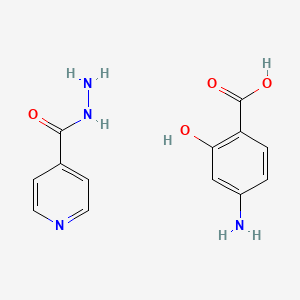

La Pyronine Y est un colorant fluorescent qui s'intercale avec l'ARN, l'ADN et les organites cellulaires. Sa structure chimique est représentée par C17H19ClN2O. Le composé est également connu sous d'autres noms, y compris la Pyronine G et C.I. 45005 .

Mécanisme D'action

Target of Action

Pyronin Y, also known as Pyronine Y, is a cationic dye that primarily targets RNA . It has been shown to accumulate in the mitochondria of viable cells . The dye intercalates RNA and is visible as a red band during electrophoresis .

Mode of Action

This compound interacts with its targets by intercalating RNA . This interaction results in the formation of fluorescent complexes with double-stranded nucleic acids, especially RNA . This enables semi-quantitative analysis of cellular RNA .

Biochemical Pathways

It’s known that this compound is used in combination with other dyes like methyl green or nancy-520 to stain nucleic acids in paraffin tissue sections . This suggests that this compound may play a role in the visualization and analysis of RNA-related biochemical pathways.

Pharmacokinetics

It’s known that this compound is soluble in water and ethanol , which could potentially influence its bioavailability and distribution in biological systems.

Result of Action

The action of this compound results in the staining of RNA, making it visible during electrophoresis . At low concentrations, this compound has a cytostatic effect, causing cell arrest in the G1 phase. At high concentrations, it has a cytotoxic effect, causing cell arrest in the G2 and S phase .

Action Environment

It’s known that this compound solutions are red in transmitted light, displaying a yellow fluorescence in reflected light . This suggests that the optical properties of the environment could potentially influence the visibility and effectiveness of this compound’s action.

Analyse Biochimique

Biochemical Properties

Pyronin Y is known to interact with double-stranded RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) . It forms fluorescent complexes with these biomolecules, enabling semi-quantitative analysis of cellular RNA . The nature of these interactions involves the intercalation of this compound into the double-stranded structure of the RNA .

Cellular Effects

This compound has been shown to have both cytostatic and cytotoxic effects on cells . At lower concentrations, this compound is not toxic but suppresses cell growth, arresting cells in the G1 phase . At higher concentrations, this compound induces cell arrest in the G2 and S phases and exhibits cytotoxic effects . These effects are believed to be a consequence of this compound binding to RNA .

Molecular Mechanism

The mechanism of action of this compound involves its intercalation into double-stranded RNA . This binding can lead to the specific condensation of single-stranded RNA . The polyadenylated sections of mRNA appear to be the most sensitive cellular targets to undergo condensation .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For instance, in the context of cell cycle status, this compound staining has been used to distinguish between different phases of the cell cycle . This method involves the use of this compound in combination with Hoechst 33342, a DNA dye .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the effects of this compound can vary with different dosages . At lower concentrations, this compound exhibits cytostatic effects, while at higher concentrations, it exhibits cytotoxic effects .

Metabolic Pathways

Given its interactions with RNA, it’s likely that this compound plays a role in the metabolism of RNA within cells .

Transport and Distribution

This compound is known to accumulate in the mitochondria of viable cells . It can also be localized in nucleoli and uniformly in the cytoplasm at higher concentrations . The distribution of this compound within cells and tissues is likely influenced by its interactions with RNA .

Subcellular Localization

In terms of subcellular localization, this compound is known to accumulate in the mitochondria of viable cells . At higher concentrations, this compound can also be localized in nucleoli . This suggests that this compound may be directed to specific compartments or organelles based on its interactions with RNA .

Méthodes De Préparation

Voies de synthèse : La synthèse de la Pyronine Y implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Elle est généralement préparée par synthèse organique en plusieurs étapes.

Conditions de réaction : Les conditions de réaction exactes pour la synthèse de la Pyronine Y restent propriétaires ou non publiées. Les chercheurs ont utilisé diverses méthodes pour obtenir ce composé, mais les détails spécifiques sont rares.

Production industrielle : La Pyronine Y n'est pas produite à l'échelle industrielle en raison de ses applications commerciales limitées. La plupart de son utilisation se fait dans les laboratoires de recherche.

Analyse Des Réactions Chimiques

Réactivité : La Pyronine Y interagit principalement avec l'ARN, formant des complexes fluorescents. Notamment, elle se lie aux acides nucléiques à double brin, en particulier à l'ARN. Certaines réactions courantes comprennent l'intercalation dans les structures d'ARN.

Réactifs et conditions :Coloration de l'ARN : La Pyronine Y a été utilisée pour colorer l'ARN dans les cellules fixées. Elle est souvent utilisée avec d'autres colorants, comme le vert de méthyle, pour identifier la distribution de l'ARN.

Produits principaux : Le produit principal de l'interaction de la Pyronine Y avec l'ARN est la formation de complexes fluorescents. Ces complexes permettent une analyse semi-quantitative de la teneur en ARN cellulaire.

4. Applications de la recherche scientifique

La Pyronine Y trouve des applications dans divers domaines scientifiques :

Biologie cellulaire : Utilisée pour la visualisation et la localisation de l'ARN dans les cellules vivantes.

Cytométrie en flux : Permet la quantification de l'ARN dans les expériences de cytométrie en flux.

Complexes ribonucléoprotéiques : Identifie des sous-espèces d'ARN spécifiques dans les complexes ribonucléoprotéiques.

5. Mécanisme d'action

Le mécanisme exact par lequel la Pyronine Y exerce ses effets reste un domaine de recherche actif. Elle est connue pour cibler l'ARN et les organites. Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies précises.

Applications De Recherche Scientifique

Pyronin Y finds applications in various scientific fields:

Cell Biology: Used for RNA visualization and localization within live cells.

Flow Cytometry: Enables RNA quantification in flow cytometry experiments.

Ribonuclear Protein Complexes: Identifies specific RNA subspecies within ribonuclear protein complexes.

Comparaison Avec Des Composés Similaires

La Pyronine Y est unique en raison de son affinité spécifique pour l'ARN. Bien qu'il existe d'autres colorants cationiques, aucun n'exhibe la même sélectivité pour l'ARN. Certains composés similaires incluent :

Vert de méthyle : Souvent utilisé avec la Pyronine Y pour la coloration de l'ARN.

Orange d'acridine : Un autre colorant intercalant l'ARN.

Propriétés

IUPAC Name |

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIMLINXXICKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059051 | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous green solid; [Merck Index] Iridescent green crystals; [Amresco MSDS] | |

| Record name | Pyronine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-32-0 | |

| Record name | Pyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(dimethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE Y | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W659G165T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyronine Y interact with nucleic acids?

A1: [] Pyronine Y exhibits a strong affinity for nucleic acids. This interaction is primarily driven by electrostatic interactions between the positively charged pyronine Y molecule and the negatively charged phosphate backbone of nucleic acids. Additionally, the planar structure of pyronine Y allows it to intercalate between the base pairs of DNA and RNA, further enhancing its binding affinity.

Q2: What is the molecular formula and weight of pyronine Y?

A2: Pyronine Y has the molecular formula C17H19N2O3Cl and a molecular weight of 330.80 g/mol.

Q3: Can you describe the spectroscopic characteristics of pyronine Y?

A3: Pyronine Y displays characteristic absorption and emission spectra. Its maximum absorption wavelength (λmax) typically falls within the range of 545-555 nm, resulting in a pink to red color in solution. Upon excitation, pyronine Y exhibits strong fluorescence with a maximum emission wavelength around 565 nm. [, , , ]

Q4: How does the inclusion of pyronine Y into cyclodextrins affect its fluorescence?

A4: [, , ] Encapsulation of pyronine Y within cyclodextrins, such as β-cyclodextrin and γ-cyclodextrin, can significantly alter its fluorescence properties. While complexation with CB[7] can lead to an increase in fluorescence quantum yields, encapsulation within the larger CB[8] generally results in fluorescence quenching due to the formation of dimeric or trimeric pyronine Y species inside the cavity.

Q5: Has pyronine Y been used for staining in biological studies?

A5: [, , ] Yes, pyronine Y is frequently employed as a histological stain. In combination with Alcian Blue, it enables the visualization of acidic mucins, elastic fibers, and mast cells in various tissues, including lung tissue from different species. Its fluorescent properties also allow for analysis using fluorescence microscopy.

Q6: Does pyronine Y exhibit any catalytic activity?

A6: [, , , , ] While not inherently catalytic, pyronine Y is often used in analytical chemistry for the indirect determination of various analytes through catalytic kinetic methods. These methods exploit the ability of specific analytes to catalyze the oxidation of pyronine Y by oxidizing agents like potassium bromate or sodium periodate, leading to a measurable decrease in fluorescence intensity.

Q7: Can you elaborate on the use of pyronine Y in determining formaldehyde levels?

A7: [] A sensitive catalytic fluorescence method has been developed to determine trace amounts of formaldehyde in food samples. This method utilizes the catalytic effect of formaldehyde on the oxidation of pyronine Y by sodium periodate in phosphoric acid. The decrease in fluorescence intensity is directly proportional to the formaldehyde concentration, allowing for its quantification.

Q8: Have computational methods been used to study pyronine Y?

A8: [] Yes, computational chemistry has been employed to understand the dynamics and predict the thermokinetic parameters of supramolecular systems involving pyronine Y, such as its complexes with cyclodextrins. Molecular modeling and mathematical relationships integrating thermodynamic and kinetic parameters have been used to determine rate constants for association and dissociation processes.

Q9: How do structural modifications of pyronine Y affect its properties?

A9: [, ] Subtle structural differences between pyronine Y and its close analogue, pyronine B, can significantly impact their complexation behavior with cyclodextrins and their fluorescence properties. These variations highlight the importance of specific interactions between the dye molecule and the host cavity in influencing the stability and dynamics of the resulting complexes.

Q10: Are there any safety concerns associated with the use of pyronine Y?

A10: While pyronine Y is commonly used as a research reagent, information regarding its potential toxicity and long-term effects is limited within the provided research. Standard laboratory safety procedures should be followed when handling pyronine Y.

Q11: What analytical methods are employed to study and quantify pyronine Y?

A12: [, , ] Various analytical techniques are used to characterize and quantify pyronine Y, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.